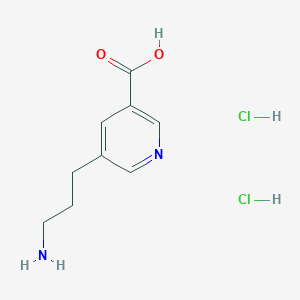
5-(3-Aminopropyl)pyridine-3-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" is a derivative of pyridinecarboxylic acid, which is a class of compounds known for their biological activity, including antihypertensive properties. The synthesis and study of such derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of 5-amino-2-pyridinecarboxylic acid derivatives, which are structurally related to the compound , has been described using various methods. One approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and subsequent hydrolysis. Other methods include alkylation of urethane followed by hydrolysis and selective NaBH4 reduction of the appropriate amide, again followed by hydrolysis . These methods provide a framework for synthesizing a wide range of pyridinecarboxylic acid derivatives, potentially including the compound of interest.
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is crucial for their biological activity. In the case of co-crystallizations with 4-aminopyridine, it has been observed that proton transfer occurs from the carboxyl group to the pyridine nitrogen, forming various supramolecular synthons . This information is relevant to understanding the molecular interactions and potential binding mechanisms of the compound "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" with biological targets.
Chemical Reactions Analysis
The reactivity of pyridinecarboxylic acid derivatives can be explored through their ability to form various adducts and participate in reactions such as 1,3-dipolar cycloadditions. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates have been synthesized and reacted to form furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters . These reactions demonstrate the versatility of pyridinecarboxylic acid derivatives in chemical synthesis, which could be extrapolated to the synthesis and reactivity of "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the formation of hydrates and solvates in co-crystallizations can indicate the compound's interaction with solvents and its potential to form stable solid forms . These properties are essential for the development of pharmaceuticals, as they affect the compound's stability, formulation, and bioavailability.
Scientific Research Applications
Crystal Engineering and Supramolecular Structures
Crystalline adducts of substituted salicylic acids with aminopyridines, including various hydrates and solvates, have demonstrated the importance of "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" in forming contact and separated ionic complexes. These complexes showcase diverse supramolecular synthons, highlighting the molecule's role in creating intricate crystal structures through proton transfer mechanisms and hydrogen bonding interactions. Such studies contribute to our understanding of crystal engineering and the design of novel materials (Montis & Hursthouse, 2012).
Coordination Compounds and Metal-Organic Frameworks
Research into coordination compounds and metal-organic frameworks (MOFs) involving pyridine derivatives has illuminated the role of "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" in forming structures with unique properties. These compounds, synthesized through interactions involving dipicolinic acid, showcase extensive noncovalent interactions, including hydrogen bonds and π-π stacking. Such structures are essential for developing materials with specific functionalities, from catalysis to drug delivery systems (Mirzaei et al., 2014).
Multicomponent Synthesis and Antibacterial Activity
The molecule has been utilized in multicomponent reactions leading to the synthesis of novel heterocyclic scaffolds, such as pyrazolopyridines, which exhibit notable antibacterial activities. These findings are significant for pharmaceutical research, indicating potential applications of "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" derivatives as antimicrobial agents. This aligns with the ongoing search for new therapeutic compounds amid rising antibiotic resistance (Frolova et al., 2011).
Synthesis of Complex Molecular Structures
The compound has played a critical role in synthesizing complex molecular structures, such as pyridine- and pyrazole-derived heterocycles. These structures are pivotal in developing new chemical entities with potential applications ranging from materials science to biologically active compounds. Research in this domain underscores the versatility of "5-(3-Aminopropyl)pyridine-3-carboxylic acid; dihydrochloride" in organic synthesis and the exploration of novel chemical space (Lichitsky et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(3-aminopropyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYJUCGKWWFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminopropyl)pyridine-3-carboxylic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

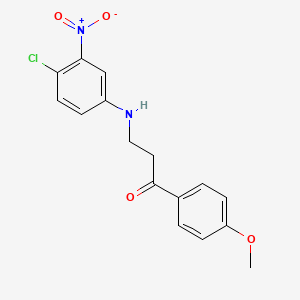
![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)
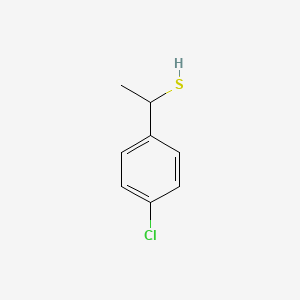
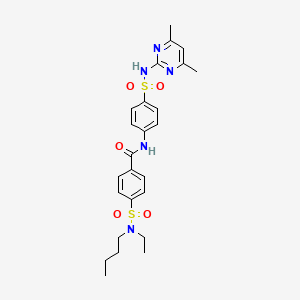
![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)
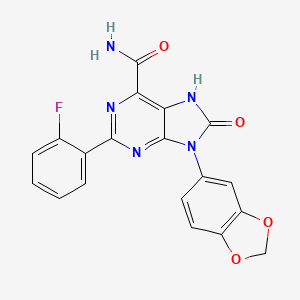
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)
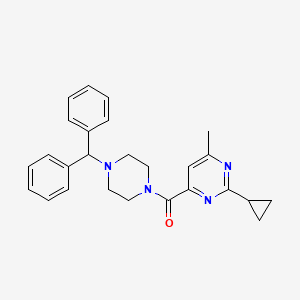
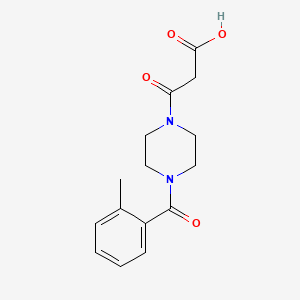
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)